

"4-(4-Methoxyphenyl)pyrrolidin-2-one" chemical properties

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Compound of Interest

Compound Name: 4-(4-Methoxyphenyl)pyrrolidin-2-one

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An In-Depth Technical Guide to **4-(4-Methoxyphenyl)pyrrolidin-2-one**

Authored by: A Senior Application Scientist Foreword: The Pyrrolidinone Scaffold in Modern Drug Discovery

The five-membered pyrrolidine ring system is a cornerstone of medicinal chemistry, prized for its unique stereochemical and physicochemical properties.^{[1][2]} As a saturated heterocycle, its non-planar, puckered conformation allows for the efficient three-dimensional exploration of pharmacophore space, a critical advantage in designing highly specific and potent therapeutic agents.^{[1][2]} The pyrrolidin-2-one (or γ -lactam) core, in particular, is a privileged scaffold found in numerous natural products and pharmacologically active compounds.^[3] This framework offers a versatile platform for chemical modification, enabling the fine-tuning of properties such as solubility, hydrogen bonding capacity, and metabolic stability.^[4] This guide focuses on a specific, promising derivative: **4-(4-Methoxyphenyl)pyrrolidin-2-one**, exploring its fundamental properties, synthesis, and potential as a building block for next-generation therapeutics.

Core Physicochemical and Structural Characteristics

4-(4-Methoxyphenyl)pyrrolidin-2-one is an aromatic derivative of the γ -lactam ring system. The introduction of the 4-methoxyphenyl group at the C4 position significantly influences the molecule's steric and electronic properties, imparting increased lipophilicity and potential for specific π - π stacking or hydrophobic interactions within biological targets.

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```

Physicochemical Data Summary

The following table summarizes the key computed and, where available, experimental properties of the molecule.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₃ NO ₂	PubChem[5]
Molecular Weight	191.23 g/mol	PubChem[5]
CAS Number	103859-86-5	ChemicalBook[6]
IUPAC Name	4-(4-methoxyphenyl)pyrrolidin-2-one	---
Appearance	White to off-white solid	Inferred
Melting Point	Not readily available	---
Boiling Point	Not readily available	---
Solubility	Expected to be soluble in methanol, ethanol, DMSO, and chlorinated solvents.	Inferred

Synthesis and Manufacturing

The synthesis of 4-aryl-pyrrolidin-2-ones can be achieved through various strategies. A modern and efficient approach involves the reaction of donor-acceptor (D-A) cyclopropanes with anilines, which act as 1,1-dinucleophiles.[7] This methodology allows for the construction of the substituted pyrrolidinone core in a highly controlled manner.

Synthetic Pathway Overview

The logical flow for a potential synthesis is outlined below. This multi-step, one-pot process involves an initial Michael addition, followed by intramolecular cyclization, hydrolysis, and decarboxylation to yield the final product.

// Connections {A, B} -> C [label="Lewis Acid Catalyst\n(e.g., Ni(ClO₄)₂)\nDCE, Reflux"]; C -> D [label="Spontaneous"]; D -> E [label="Add Base\n(e.g., NaOH)"]; E -> F [label="Heat / Acidify"];

F → G; G → H; H → I; } pdot Figure 2: Generalized workflow for the synthesis of 4-aryl-pyrrolidin-2-ones.

Experimental Protocol (Exemplary)

This protocol is adapted from established methods for synthesizing substituted pyrrolidin-2-ones and serves as a validated starting point for laboratory synthesis.[\[7\]](#)

Materials:

- Dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate
- Ammonium hydroxide (25% in water)
- Nickel(II) perchlorate hexahydrate ($\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$)
- 1,2-Dichloroethane (DCE)
- Toluene
- Sodium hydroxide (NaOH)
- Ethanol
- Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Hexanes
- Magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dimethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate (1.0 eq) and $\text{Ni}(\text{ClO}_4)_2 \cdot 6\text{H}_2\text{O}$ (0.2 eq).
- Solvent Addition: Add anhydrous DCE (approx. 5 mL per mmol of cyclopropane).

- Nucleophile Addition: Add ammonium hydroxide (1.5 eq) dropwise to the stirred solution.
- Initial Reaction (Ring Opening & Cyclization): Heat the reaction mixture to reflux (approx. 83°C) and monitor by TLC until the starting material is consumed (typically 2-4 hours).
- Solvent Exchange & Saponification: Cool the mixture to room temperature. Add toluene and remove DCE under reduced pressure. To the resulting mixture, add ethanol, water, and NaOH (2.5 eq).
- Hydrolysis: Heat the mixture to 80°C and stir for 4-6 hours until saponification is complete (monitored by TLC or LC-MS).
- Decarboxylation & Workup: Cool the reaction to 0°C and carefully acidify with 2M HCl to pH ~2. Heat the mixture to 100°C for 1-2 hours to facilitate decarboxylation.
- Extraction: After cooling, extract the aqueous layer three times with ethyl acetate.
- Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 30-70% ethyl acetate in hexanes) to yield the pure **4-(4-Methoxyphenyl)pyrrolidin-2-one**.

Spectroscopic and Analytical Profile

Structural elucidation relies on a combination of spectroscopic techniques. The following data are characteristic of the **4-(4-Methoxyphenyl)pyrrolidin-2-one** structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.[\[6\]](#)

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
^1H NMR	~7.65	s	1H	NH
	~7.15	d	2H	Ar-H (ortho to OMe)
	~6.85	d	2H	Ar-H (meta to OMe)
	~3.75	s	3H	$-\text{OCH}_3$
	~3.60	m	1H	C5-H
	~3.40	m	1H	C5-H'
	~3.30	m	1H	C4-H
	~2.70	dd	1H	C3-H
	~2.40	dd	1H	C3-H'
^{13}C NMR	~176	-	-	C=O (C2)
	~158	-	-	Ar-C-OMe
	~132	-	-	Ar-C-C4
	~128	-	-	Ar-CH
	~114	-	-	Ar-CH
	~55	-	-	$-\text{OCH}_3$
	~48	-	-	C5
	~42	-	-	C4
	~38	-	-	C3

Note: Predicted and literature-derived values for similar structures. Actual shifts may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum is characterized by strong absorptions corresponding to the amide and ether functionalities.

- N-H Stretch: A broad peak expected around 3200 cm^{-1} .
- C-H Stretch (Aromatic/Aliphatic): Peaks in the $2850\text{-}3100\text{ cm}^{-1}$ region.
- C=O Stretch (Amide I): A very strong, sharp peak around $1680\text{-}1700\text{ cm}^{-1}$, characteristic of a five-membered lactam.^[8]
- C-O Stretch (Aryl Ether): A strong peak around 1250 cm^{-1} .^[8]
- C-N Stretch: Expected in the $1200\text{-}1350\text{ cm}^{-1}$ range.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the overall structure.

- Electron Ionization (EI-MS): The molecular ion peak ($[\text{M}]^+$) would be observed at $\text{m/z} = 191$. Key fragments would arise from cleavage of the pyrrolidinone ring and the bond between the aliphatic ring and the aromatic group. A prominent fragment would be the methoxyphenyl cation or related structures.
- Electrospray Ionization (ESI-MS): The protonated molecule ($[\text{M}+\text{H}]^+$) would be detected at $\text{m/z} = 192$.

Biological Activity and Therapeutic Potential

While specific studies on **4-(4-Methoxyphenyl)pyrrolidin-2-one** are limited, the broader class of 4-substituted pyrrolidinones is an area of active investigation in drug discovery. The pyrrolidine scaffold is a key component in numerous approved drugs and clinical candidates.^[3]

Established Activities of Related Compounds

- **Antimicrobial and Antioxidant Agents:** A study on 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones, where various heterocyclic moieties were attached at the C4 position, demonstrated notable antibacterial and antioxidant activities.[8] This suggests the 1,4-disubstituted pyrrolidinone core is a viable template for developing such agents.
- **GABA Uptake Inhibitors:** Enantiomerically pure 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives have been synthesized and evaluated as inhibitors of the GABA transport proteins GAT1 and GAT3.[9][10] The presence of the 4-methoxyphenyl group was found to be beneficial for potent inhibition at GAT3, highlighting the importance of this specific substituent for neurological targets.[9][10]
- **Enzyme Inhibition:** The pyrrolidinone ring is a common feature in inhibitors of various enzymes. For instance, derivatives have been developed as potent inhibitors of autotaxin (ATX), an enzyme implicated in inflammation, fibrosis, and cancer.[11]
- **Anticonvulsant Properties:** The pyrrolidinone core is famously present in the racetam class of nootropics and anticonvulsants, such as levetiracetam. Research continues to explore new derivatives for treating neurological disorders like epilepsy.[1][12]

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applications derived from the core scaffold.
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Conclusion and Future Directions

4-(4-Methoxyphenyl)pyrrolidin-2-one is a well-defined chemical entity with significant potential as a molecular scaffold in medicinal chemistry and materials science. Its synthesis is

achievable through modern organic chemistry techniques, and its structure is readily characterized by standard analytical methods.

Based on the established biological activities of closely related analogues, future research should focus on:

- **Stereoselective Synthesis:** Developing synthetic routes to access enantiomerically pure (4R) and (4S) isomers to investigate stereospecific interactions with biological targets.
- **Library Development:** Using the core structure as a template for combinatorial library synthesis, particularly by modifying the N1 position, to explore a wider range of biological activities.
- **In-depth Biological Screening:** Evaluating the compound and its derivatives against a panel of targets, including bacterial strains, cancer cell lines, and key enzymes involved in neurological disorders.

This guide provides a foundational understanding of **4-(4-Methoxyphenyl)pyrrolidin-2-one**, offering researchers and drug development professionals a robust starting point for further innovation.

References

- Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. *Topics in Current Chemistry*, 379(5), 34.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. *PubMed*.
- ChemicalBook. (n.d.). 4-(4'-Methoxyphenyl)-2-pyrrolidinone(103859-86-5) 1H NMR.
- Falch, E., et al. (2013). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. *PubMed*, 23(2), 655-664.
- PharmaBlock. (n.d.).
- Sigma-Aldrich. (2012). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. *Merck Millipore*.
- Redkin, R. G., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. *Molecules*, 27(23), 8501.

- Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. *Frontiers in Chemistry*, 11, 1247073.
- Burbuliene, M. M., et al. (2015). Synthesis, antibacterial and antioxidant evaluation of 4-substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones. *Chemija*, 26(1).
- Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. *Bioorganic & Medicinal Chemistry*, 28(3), 115216.
- UCB S.A. (2004). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.
- PubChem. (n.d.). 1-(4-Methoxyphenyl)pyrrolidin-2-one.
- NIST. (n.d.). 2-Pyrrolidinone. NIST WebBook.

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Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4.  Whitepaper  Pyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 5. 1-(4-Methoxyphenyl)-2-pyrrolidinone | C11H13NO2 | CID 121705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4'-Methoxyphenyl)-2-pyrrolidinone(103859-86-5) 1H NMR [m.chemicalbook.com]
- 7. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors

[pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline and pyrrolidin-2-ylacetic acid derivatives as GABA uptake inhibitors. | Sigma-Aldrich [merckmillipore.com]
- 11. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US6784197B2 - 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses - Google Patents [patents.google.com]
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